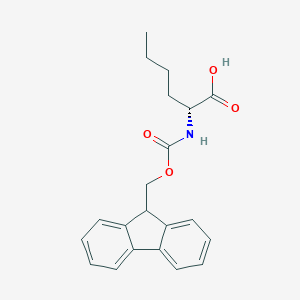

Fmoc-D-Nle-OH

Descripción general

Descripción

Fmoc-D-Nle-OH: is a derivative of the amino acid norleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to introduce D-norleucine residues into peptides. The Fmoc group is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal.

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-D-Nle-OH is used in the synthesis of peptides and proteins, particularly in the study of protein structure and function. It allows for the incorporation of D-norleucine residues, which can provide insights into the role of specific amino acids in protein folding and stability.

Biology: In biological research, this compound is used to create peptides that can act as enzyme inhibitors or receptor agonists/antagonists. These peptides are valuable tools for studying biological pathways and mechanisms.

Medicine: this compound-containing peptides are explored for their therapeutic potential. They can be used in the development of peptide-based drugs for various diseases, including cancer and infectious diseases.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also employed in the development of diagnostic tools and assays.

Mecanismo De Acción

Fmoc-D-Nle-OH, also known as N-α-Fmoc-D-norleucine, is a chemical compound with the empirical formula C21H23NO4 . It is primarily used as a standard building block in the introduction of D-norleucine amino-acid residues by Fmoc solid-phase peptide synthesis . This article provides a detailed overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of this compound are the amino acid residues involved in peptide synthesis . It is used to introduce D-norleucine residues, which play a crucial role in the structure and function of the synthesized peptides.

Mode of Action

this compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This process involves the temporary protection of the amino group of the amino acid residues by the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is then removed, allowing the amino group to participate in peptide bond formation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored below +30°C to maintain its stability . Moreover, the conditions of peptide synthesis, such as the pH and temperature, can also affect the compound’s action and the resulting peptides’ properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Nle-OH typically involves the protection of the amino group of D-norleucine with the Fmoc group. This can be achieved through the reaction of D-norleucine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-D-Nle-OH primarily undergoes reactions typical of amino acids and Fmoc-protected compounds. These include:

Deprotection: Removal of the Fmoc group using a base like piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.

Substitution Reactions: Introduction of various functional groups at the amino or carboxyl terminus.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.

Substitution: Various nucleophiles under mild conditions.

Major Products Formed:

Peptides: When used in SPPS, this compound is incorporated into peptides.

Deprotected Amino Acid: After deprotection, D-norleucine is obtained.

Comparación Con Compuestos Similares

Fmoc-L-norleucine: The L-isomer of norleucine, used similarly in peptide synthesis.

Fmoc-D-leucine: Another D-amino acid used in SPPS.

Fmoc-D-isoleucine: Used in the synthesis of peptides with specific structural requirements.

Uniqueness: Fmoc-D-Nle-OH is unique due to its D-configuration, which can confer resistance to proteolytic degradation and alter the biological activity of peptides. This makes it particularly valuable in the design of stable and bioactive peptides.

Actividad Biológica

Introduction

Fmoc-D-Nle-OH, or 9-fluorenylmethoxycarbonyl-D-norleucine, is a synthetic amino acid derivative commonly used in peptide synthesis. Its unique structural properties and biological activities make it a significant compound in pharmaceutical and biochemical research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its applications, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₁₉NO₂

- Molecular Weight : 285.35 g/mol

- Functional Groups : Contains an Fmoc protecting group and a D-norleucine backbone.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 285.35 g/mol |

| Solubility | Soluble in DMF, DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. It has been shown to influence various biological processes, including:

- Antimicrobial Activity : Peptides synthesized with this compound have demonstrated significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : Certain peptides containing this compound have been evaluated for their cytotoxic effects on cancer cell lines, showing potential for therapeutic applications.

Case Studies

-

Antimicrobial Peptides :

A study investigated the synthesis of antimicrobial peptides incorporating this compound. The resulting peptides exhibited strong activity against E. coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this amino acid derivative . -

Cytotoxicity in Cancer Research :

Research focusing on the cytotoxic effects of peptides containing this compound revealed that these compounds could induce apoptosis in human cancer cell lines. The mechanism was linked to the disruption of mitochondrial function and subsequent activation of caspase pathways .

Table 2: Summary of Biological Activities

Synthesis Techniques

This compound is typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides with high purity. The process involves:

- Fmoc Protection : The amino group is protected using the Fmoc group to prevent premature reactions during synthesis.

- Coupling Reactions : The protected amino acid is coupled to a growing peptide chain using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole).

- Deprotection : The Fmoc group is removed using piperidine or other deprotecting agents to yield the final peptide product.

Applications

The biological activities of this compound make it valuable in various fields:

- Pharmaceutical Development : Used as a precursor for designing novel antimicrobial and anticancer peptides.

- Biotechnology : Employed in creating peptide-based sensors and drug delivery systems.

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFCFPNRQDANPN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373243 | |

| Record name | Fmoc-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-41-7 | |

| Record name | Fmoc-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.